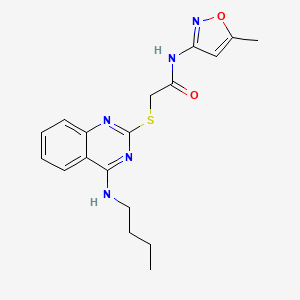
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of quinazoline derivatives with isoxazole moieties, utilizing thioether linkages to enhance biological activity. The structural formula can be represented as follows:
This structure incorporates a quinazoline core, which is known for various pharmacological properties, and a thioether linkage that may contribute to its biological efficacy.
Antimicrobial Properties
Preliminary studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, related quinazolinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. In a study examining various quinazolinone derivatives, it was found that certain modifications led to enhanced antibacterial properties, suggesting that this compound may also possess similar capabilities .
Anticancer Activity
Research has indicated that quinazoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds targeting cdc2-like kinase (CLK), which plays a role in cell cycle regulation and cancer cell survival, have been reported. The inhibition of CLK by quinazoline-based compounds suggests a potential pathway through which This compound could exert anticancer effects .
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Targeting kinases such as CLK can disrupt cell signaling pathways crucial for tumor growth.
- Antimicrobial Mechanisms : The thioether group may interact with microbial enzymes or membranes, leading to cell death.
- Modulation of Gene Expression : Interaction with specific receptors may alter gene expression profiles related to inflammation and immune response.
Case Studies
Several studies have explored the biological activity of quinazoline derivatives. A notable case involved the evaluation of a series of thio-substituted quinazolinones against Mycobacterium tuberculosis, where certain analogs demonstrated low micromolar activity without cytotoxic effects on human fibroblasts .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
属性
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-4-9-19-17-13-7-5-6-8-14(13)20-18(22-17)26-11-16(24)21-15-10-12(2)25-23-15/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQSCIGHFMOYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














